5-Phenyl-1,2-oxazole-4-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136995-29-4 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-phenyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-6-12-14-9(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
GRCVQCCYLUGKPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |
Synonyms |
4-Isoxazolecarbonyl chloride, 5-phenyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenyl 1,2 Oxazole 4 Carbonyl Chloride and Analogous Isoxazole 4 Carbonyl Chlorides
Synthesis via Carboxylic Acid Precursors
A direct and common approach for synthesizing isoxazole-4-carbonyl chlorides is through the chemical modification of their corresponding carboxylic acid precursors. This transformation is a fundamental reaction in organic chemistry, involving the conversion of a carboxylic acid group into a more reactive acid chloride functional group.
The most straightforward method for preparing 5-phenyl-1,2-oxazole-4-carbonyl chloride involves the direct treatment of 5-phenylisoxazole-4-carboxylic acid with a suitable chlorinating agent. This reaction effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl). Various chlorinating agents have been successfully employed for this purpose, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and oxalyl chloride ((COCl)₂) google.comresearchgate.netchemguide.co.uk. For instance, the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, an analog, is traditionally achieved by reacting the parent carboxylic acid with agents like sulfur oxychloride (thionyl chloride), phosphorus oxychloride, or phosphorus pentachloride google.com. The reaction is typically performed by stirring the carboxylic acid in the presence of the chlorinating agent, sometimes in an inert solvent, to yield the desired acid chloride commonorganicchemistry.com.
Other reagents also present distinct advantages and disadvantages. Oxalyl chloride is another effective reagent that works under mild conditions, typically at room temperature in a solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF) commonorganicchemistry.com. Phosphorus pentachloride (PCl₅) reacts in the cold to produce the acyl chloride and phosphorus oxychloride (POCl₃), which can be separated by fractional distillation chemguide.co.uk. Phosphorus trichloride (PCl₃) is a milder reagent, and its reaction yields phosphoric(III) acid as a byproduct chemguide.co.uk.
In an effort to avoid hazardous reagents like phosgene and corrosive substances like thionyl chloride, alternative chlorinating agents have been developed. One such alternative is bis(trichloromethyl) carbonate, also known as triphosgene. This solid reagent can be used to synthesize 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride from its carboxylic acid precursor with high yields (generally over 95%) and under safer production conditions google.com. The choice of reagent depends on factors such as reaction scale, substrate tolerance to heat and acid, and the desired purity of the final product.
| Chlorinating Agent | Typical Conditions | Byproducts | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in solvent, reflux commonorganicchemistry.com | SO₂, HCl (gases) chemguide.co.uk | Gaseous byproducts simplify purification chemguide.co.uk | Corrosive, generates acidic gas google.com |
| Oxalyl Chloride ((COCl)₂) | DCM, RT, cat. DMF commonorganicchemistry.com | CO, CO₂, HCl (gases) | Mild reaction conditions, effective researchgate.net | More expensive than SOCl₂ |
| Phosphorus Pentachloride (PCl₅) | Cold reaction chemguide.co.uk | POCl₃, HCl chemguide.co.uk | Strong chlorinating agent | Solid, byproduct removal by distillation chemguide.co.uk |
| Phosphorus Trichloride (PCl₃) | Heating may be required | H₃PO₃ chemguide.co.uk | Milder than PCl₅ | Stoichiometry requires 3 eq. of acid per eq. of PCl₃ |
| Bis(trichloromethyl) carbonate | Organic solvent, catalyst google.com | CO₂, HCl | Safer solid alternative to phosgene, high yields google.com | Requires careful handling |
Approaches Involving Isoxazolone Intermediates
An alternative synthetic strategy for obtaining isoxazole-4-carbonyl chlorides utilizes isoxazolone compounds as key intermediates. This method involves a series of transformations to build the required functional groups onto the isoxazole (B147169) ring.
One documented route for the synthesis of 5-chloroisoxazole-4-carbonyl chlorides begins with isoxazolone intermediates researchgate.netresearchgate.net. The first step in this sequence is a chloroformylation reaction of the isoxazolone. This is typically achieved using a Vilsmeier-Haack type reagent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which converts the isoxazolone into a 5-chloroisoxazole-4-carbaldehyde researchgate.netresearchgate.net.
Following the formation of the aldehyde, a subsequent halogenation step is required to convert the formyl group (-CHO) into the desired carbonyl chloride (-COCl) group. This can be accomplished through radical chlorination of the aldehyde using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) researchgate.netresearchgate.net. An alternative two-step sequence involves the oxidation of the 5-chloroisoxazole-4-carbaldehyde to the corresponding carboxylic acid, which is then converted to the acid chloride using a standard chlorinating agent such as thionyl chloride researchgate.net.
Multi-step Synthetic Routes to Phenylisoxazole-4-carbonyl Chloride Systems
Complex, multi-step synthetic routes are often necessary to construct the core phenylisoxazole ring system with the correct substitution pattern for subsequent conversion to the carbonyl chloride. These pathways offer versatility in introducing various substituents onto the heterocyclic ring.
The construction of the isoxazole ring itself is frequently accomplished via a [3+2] cycloaddition reaction. A common strategy involves the generation of a nitrile oxide from a benzoxime derivative, which then reacts with an appropriate dipolarophile. For instance, N-hydroxyimidoyl chlorides, which can be prepared from oximes, are common precursors to nitrile oxides beilstein-journals.orgnih.govnuph.edu.ua.
In this approach, a substituted benzoxime is first converted into an N-hydroxyimidoyl chloride. In the presence of a base, this intermediate eliminates HCl to form a reactive phenylnitrile oxide. This nitrile oxide can then undergo a cycloaddition reaction with an alkyne bearing a group that can be later converted into a carboxylic acid. This method allows for the regioselective formation of the substituted isoxazole ring, which can then be further functionalized to produce the target 5-phenylisoxazole-4-carboxylic acid, the immediate precursor to the final carbonyl chloride product beilstein-journals.orgnih.govnih.gov.
Oxidation of Aldehyde Precursors to Carboxylic Acids for Subsequent Acid Chloride Formation
The transformation of an isoxazole-4-carbaldehyde to its corresponding acid chloride is a two-stage process that begins with the oxidation of the aldehyde functional group to a carboxylic acid. This is followed by a chlorination reaction to yield the final acid chloride. This synthetic route has been documented for various isoxazole derivatives, demonstrating its utility in this class of heterocyclic compounds.
Oxidation of Isoxazole-4-carbaldehydes
A key step in this synthetic sequence is the selective oxidation of the aldehyde. Research has shown that Oxone, a stable and easy-to-handle potassium peroxymonosulfate salt, is an effective oxidizing agent for this transformation. For instance, studies on 5-chloroisoxazole-4-carbaldehydes have demonstrated their successful oxidation to the corresponding carboxylic acids using Oxone. nih.gov This reagent is favored for its efficiency and mild reaction conditions, which help to preserve the integrity of the isoxazole ring. nih.govorganic-chemistry.org The general applicability of Oxone for the oxidation of a wide range of aldehydes to carboxylic acids has been well-established, offering a valuable alternative to traditional metal-mediated oxidations. organic-chemistry.orgsemanticscholar.org
While Oxone is a prominent reagent, other oxidizing agents can also be employed for the conversion of aldehydes to carboxylic acids. These include reagents based on chromium (VI), such as chromic acid, and permanganate salts. However, the choice of oxidant depends on the specific substrate and the desired selectivity.
Conversion of Isoxazole-4-carboxylic Acids to Acid Chlorides
Following the successful oxidation of the aldehyde, the resulting carboxylic acid is converted into the more reactive acid chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reliability and the volatile nature of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired product. mdpi.comresearchgate.net
The effectiveness of thionyl chloride in this context is highlighted in the synthesis of various isoxazole and oxazole (B20620) acid chlorides. For example, 2-phenyloxazole-4-carboxylic acid is efficiently converted to its acid chloride by refluxing with thionyl chloride. nih.gov Similarly, patents describing the synthesis of related compounds, such as 5-methylisoxazole-4-carbonyl chloride, also specify the use of thionyl chloride for the conversion of the carboxylic acid to the acid chloride. mdpi.com The reaction of a carboxylic acid with thionyl chloride is a standard and robust method for the preparation of acyl chlorides. mdpi.comresearchgate.net
The following table summarizes the key transformations and reagents used in the synthesis of isoxazole-4-carbonyl chlorides and their intermediates from aldehyde precursors, based on findings from related compounds.
| Precursor | Intermediate | Final Product | Oxidizing Agent for Aldehyde | Chlorinating Agent for Carboxylic Acid | Reference |
| 5-Chloroisoxazole-4-carbaldehyde | 5-Chloroisoxazole-4-carboxylic acid | 5-Chloroisoxazole-4-carbonyl chloride | Oxone | Thionyl chloride | nih.gov |
| 2-Phenyloxazole-4-carbaldehyde (hypothetical) | 2-Phenyloxazole-4-carboxylic acid | 2-Phenyloxazole-4-carbonyl chloride | Not Specified | Thionyl chloride | nih.gov |
| 5-Methylisoxazole-4-carbaldehyde (hypothetical) | 5-Methylisoxazole-4-carboxylic acid | 5-Methylisoxazole-4-carbonyl chloride | Not Specified | Thionyl chloride | mdpi.com |
Reactivity and Derivatization Pathways of 5 Phenyl 1,2 Oxazole 4 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety
The carbonyl chloride group in 5-phenyl-1,2-oxazole-4-carbonyl chloride is a highly reactive acylating agent. It readily undergoes nucleophilic acyl substitution, a two-step addition-elimination process, with various nucleophiles. libretexts.org In this mechanism, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl group and resulting in a new derivative. libretexts.org
The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of the corresponding 5-phenyl-1,2-oxazole-4-carboxamides. This transformation is fundamental in medicinal chemistry for creating compounds with potential biological activity. ontosight.ai The general reaction involves mixing the carbonyl chloride with the desired amine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.
This direct acylation pathway is a standard method for creating amide bonds from reactive acyl chlorides. While specific examples starting directly from this compound are part of broader synthetic schemes, the reaction is analogous to the well-established Schotten-Baumann reaction conditions.
| Amine Nucleophile | Product |
| Ammonia | 5-Phenyl-1,2-oxazole-4-carboxamide |
| Diethylamine | N,N-Diethyl-5-phenyl-1,2-oxazole-4-carboxamide |
| Aniline | N,5-Diphenyl-1,2-oxazole-4-carboxamide |
| Benzylamine | N-Benzyl-5-phenyl-1,2-oxazole-4-carboxamide |
Similarly, ester derivatives are readily prepared through the reaction of this compound with alcohols. The process, known as alcoholysis, typically proceeds under neutral or base-catalyzed conditions. The presence of a base like pyridine not only scavenges the HCl produced but also catalyzes the reaction. This method provides access to a wide array of phenylisoxazole-4-carboxylic acid esters. ontosight.ai The synthesis of various substituted oxazole (B20620) esters is a common strategy in the development of new chemical entities. sci-hub.se
| Alcohol Nucleophile | Product |
| Methanol | Methyl 5-phenyl-1,2-oxazole-4-carboxylate |
| Ethanol | Ethyl 5-phenyl-1,2-oxazole-4-carboxylate |
| Isopropanol | Isopropyl 5-phenyl-1,2-oxazole-4-carboxylate |
| Phenol | Phenyl 5-phenyl-1,2-oxazole-4-carboxylate |
The high reactivity of the acyl chloride functionality allows for the synthesis of other important acyl derivatives.
Anhydrides: Symmetrical or mixed carboxylic anhydrides can be formed by reacting the carbonyl chloride with a carboxylate salt (e.g., sodium 5-phenyl-1,2-oxazole-4-carboxylate or sodium acetate).
Thioesters: Thioesters are synthesized by the reaction of the carbonyl chloride with thiols (R-SH) in a process known as thiolysis. organic-chemistry.org This reaction is analogous to ester formation and is often carried out in the presence of a base.
While these reactions are standard for acyl chlorides, research has shown that for some isoxazole (B147169) systems, these derivatives are efficiently prepared following an initial isomerization of the isoxazole ring. nih.govmdpi.com
Transformations Involving the Isoxazole Ring System
Beyond direct substitution, this compound can undergo significant transformations involving the heterocyclic core, leading to structurally distinct products.
A key reaction pathway for isoxazoles substituted with a leaving group at the 5-position is a catalytic isomerization to form 2H-azirine derivatives. beilstein-journals.org Specifically, compounds like 3-aryl-5-chloroisoxazole-4-carbonyl chlorides undergo a facile isomerization catalyzed by iron(II) chloride (FeCl₂) at room temperature. nih.govmdpi.com This reaction proceeds through the cleavage of the weak N-O bond of the isoxazole ring, ultimately rearranging to a highly strained but synthetically valuable azirine ring system. beilstein-journals.orgresearchgate.net This transformation converts the starting material into a 3-aryl-2H-azirine-2,2-dicarbonyl dichloride or a related azirine-2-carbonyl chloride intermediate. beilstein-journals.org
The 2H-azirine-2-carbonyl chloride intermediates generated from the isomerization are potent electrophiles. beilstein-journals.org They react rapidly in situ with a variety of nucleophiles, providing a powerful method for synthesizing diverse azirine-2-carboxylic acid derivatives. This two-step, one-pot sequence involving isomerization followed by nucleophilic attack is a highly efficient synthetic strategy. nih.govmdpi.com
Amide Formation: The azirine intermediate reacts with primary and secondary amines to yield 2H-azirine-2-carboxamides. This method is particularly useful as it allows for the acylation of less nucleophilic amines that may not react readily with the parent isoxazole. nih.gov
Ester and Thioester Formation: The reaction with alcohols and thiols produces the corresponding 2H-azirine-2-carboxylates and 2H-azirine-2-thiocarboxylates. nih.govmdpi.com
Anhydride Formation: Symmetrical anhydrides of 2H-azirine-2-carboxylic acid can also be prepared via this intermediate. nih.gov
This pathway underscores the intricate reactivity of the isoxazole system, where the initial structure serves as a precursor to a different, highly reactive heterocyclic core that is then derivatized. beilstein-journals.orgresearchgate.net
Table 3: Derivatives Synthesized via Isoxazole-Azirine Isomerization Pathway Based on research on analogous 3-aryl-5-chloroisoxazole systems. nih.govmdpi.com
| Nucleophile | Intermediate | Final Product Class |
| Amines (R₂NH) | 3-Phenyl-2H-azirine-2-carbonyl chloride | 3-Phenyl-2H-azirine-2-carboxamides |
| Alcohols (ROH) | 3-Phenyl-2H-azirine-2-carbonyl chloride | Esters of 3-Phenyl-2H-azirine-2-carboxylic acid |
| Thiols (RSH) | 3-Phenyl-2H-azirine-2-carbonyl chloride | Thioesters of 3-Phenyl-2H-azirine-2-carboxylic acid |
| Carboxylates (RCOO⁻) | 3-Phenyl-2H-azirine-2-carbonyl chloride | Anhydrides of 3-Phenyl-2H-azirine-2-carboxylic acid |
Ring Opening and Recyclization Pathways
The isoxazole ring, a key structural motif in "this compound," is susceptible to cleavage under various energetic conditions, including thermal and photochemical activation. These ring-opening reactions can lead to a variety of intermediates and products, and in some cases, are followed by recyclization to form new heterocyclic systems. The reactivity is influenced by the substitution pattern on the isoxazole core.
Under photochemical conditions, isoxazoles can undergo significant transformations. For instance, 5-phenylisoxazole (B86612) is known to undergo phototransposition to form 5-phenyloxazole. researchgate.net This process involves a rearrangement of the ring atoms. Concurrently, a photo-ring cleavage reaction can occur, leading to the formation of benzoylacetonitrile. researchgate.net Irradiation of isoxazole derivatives, particularly at cryogenic temperatures, has also been shown to result in the formation of ketenimines, which are thought to arise from the cleavage of unstable triplet vinylnitrene intermediates. mdpi.com
Metal-catalyzed reactions provide another important pathway for the transformation of the isoxazole ring. For example, 5-chloroisoxazoles can undergo isomerization catalyzed by iron(II) chloride (FeCl₂) to yield 2H-azirine-2-carbonyl chlorides. mdpi.comnih.gov This reaction represents a significant recyclization pathway where the five-membered isoxazole ring is converted into a strained three-membered azirine ring. mdpi.comnih.gov Another catalytic system involving molybdenum hexacarbonyl, Mo(CO)₆, can induce the reductive opening of the isoxazole ring. nih.gov This process generates an enaminone intermediate which, in the presence of the catalyst, can undergo cyclization to form 4-oxo-1,4-dihydropyridine derivatives, representing a ring expansion and recyclization pathway. nih.gov
The presence of specific functional groups can also direct the recyclization pathways. The thermal activation of 5-azidoisoxazole, for example, results in the formation of a nitrosoalkene intermediate through ring cleavage. mdpi.com Similarly, 5-amino- and 5-hydrazine-1,3-oxazoles can undergo recyclization through nucleophilic attack at the C2 or C5 positions of the oxazole ring, leading to the formation of different heterocyclic systems such as 1,3,4-oxadiazoles. researchgate.net
These pathways highlight the chemical versatility of the isoxazole core, which can be manipulated through photochemical or catalytic means to access a diverse range of molecular architectures.
Table 1: Summary of Ring Opening and Recyclization Pathways for Substituted Isoxazoles
| Pathway | Conditions | Intermediate(s) | Final Product(s) | Citation(s) |
|---|---|---|---|---|
| Phototransposition | UV Irradiation | - | Oxazole derivative | researchgate.net |
| Photo-Ring Cleavage | UV Irradiation | Triplet vinylnitrene | Ketenimine, Acetonitrile derivative | researchgate.netmdpi.com |
| Metal-Catalyzed Isomerization | FeCl₂ | - | 2H-Azirine derivative | mdpi.comnih.gov |
| Reductive Ring Opening & Recyclization | Mo(CO)₆ / H₂O | Enaminone | 4-Oxo-1,4-dihydropyridine derivative | nih.gov |
| Thermal Activation (of azido-isoxazole) | Heat | Nitrosoalkene | Oxazine derivative (if trapped) | mdpi.com |
Applications in Advanced Organic Synthesis and Heterocyclic Chemistry
Construction of Diverse Heterocyclic Scaffolds Utilizing 5-Phenyl-1,2-oxazole-4-carbonyl Chloride
The unique structure of this compound allows for its transformation into a variety of other heterocyclic systems, making it a valuable precursor for synthetic chemists.
A notable application of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, the class of compounds to which this compound belongs, is in the synthesis of 2H-azirine-2,2-dicarboxylic acid derivatives. rsc.orgbepls.combaranlab.orgnih.gov This transformation is achieved through an iron(II)-catalyzed isomerization of the isoxazole (B147169) into a 3-aryl-2H-azirine-2,2-dicarbonyl dichloride intermediate. rsc.orgbepls.com This highly reactive intermediate is not isolated but is directly treated with various nucleophiles to yield a range of stable azirine derivatives. rsc.orgbepls.combaranlab.org
The reaction with water, for instance, leads to the formation of 2H-azirine-2,2-dicarboxylic acids, while reactions with amines or alcohols produce the corresponding amides and esters, respectively. rsc.orgbaranlab.org This method provides a convenient, non-noble metal-catalyzed route to highly functionalized azirines from a single isoxazole precursor. bepls.com
Table 1: Synthesis of 2H-Azirine-2,2-dicarboxylic Acid Derivatives from an Isoxazole Precursor
| Nucleophile | Resulting Derivative | Yield (%) |
|---|---|---|
| Water | 2H-Azirine-2,2-dicarboxylic acid | 64-98% |
| Primary Amines | 2H-Azirine-2,2-dicarboxamide | 53-84% |
| Secondary Amines | 2H-Azirine-2,2-dicarboxamide | 53-84% |
| Methanol / Ethanol | Methyl / Ethyl Ester of 2H-azirine-2,2-dicarboxylic acid | 76-99% |
Data derived from studies on 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. rsc.org
The isoxazole ring is a significant scaffold in medicinal chemistry, known for a wide spectrum of biological activities. nih.gov Compounds featuring this moiety are crucial in drug discovery. researchgate.net this compound is an important synthon for creating more complex, functionalized isoxazole derivatives. The reactive carbonyl chloride handle allows for the introduction of various substituents and the elaboration of the molecular structure, leading to novel compounds with potential therapeutic applications. nih.govresearchgate.net
Furthermore, isoxazoles can be catalytically isomerized to form oxazoles. researchgate.net This transformation typically proceeds through an azirine intermediate, highlighting the interconnectedness of these heterocyclic systems. While specific examples starting from this compound are not detailed, the general methodology for converting 4-acyl-5-alkoxyisoxazoles into oxazole-4-carboxylates via Fe(II)-catalyzed isomerization is an established process in organic synthesis. researchgate.net
The conversion of one heterocyclic system into another is a powerful strategy in synthetic chemistry. The transformation of oxazoles into imidazoles, for example, is a known reaction that provides unique opportunities for the regioselective synthesis of N-functionalized imidazoles. rsc.org This conversion often involves the reaction of an oxazole (B20620) with an amine under microwave-assisted conditions. rsc.org However, the direct use of this compound as a precursor for the synthesis of thiazole (B1198619) and imidazole (B134444) derivatives is not extensively documented in the reviewed scientific literature. General synthetic routes to thiazoles often involve variations of the Hantzsch thiazole synthesis from α-haloketones and thioamides, while imidazole synthesis can be achieved through methods like the van Leusen reaction. bepls.comorganic-chemistry.org
Role in the Synthesis of Complex Organic Molecules
The utility of this compound extends to its role as a critical intermediate in the assembly of larger, more complex organic structures, particularly in the realm of pharmaceuticals.
The isoxazole moiety is a key component in a class of semi-synthetic antibiotics known as isoxazolyl penicillins. iaea.org Various substituted isoxazole-4-carbonyl chlorides serve as the acyl side-chain precursors that are coupled with the 6-aminopenicillanic acid (6-APA) nucleus to form the final active pharmaceutical ingredient (API). organic-chemistry.orgiaea.org For instance, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a key intermediate in the synthesis of Cloxacillin. By analogy, this compound and its derivatives are vital precursors for a range of penicillin-based antibiotics, demonstrating their importance in the pharmaceutical industry.
The general synthetic strategy for isoxazolyl penicillins involves the acylation of 6-aminopenicillanic acid (6-APA), which is the core structural component of all penicillins. iaea.org This multi-step process begins with the production of Penicillin G, which is then converted to 6-APA. iaea.org The final step is the reaction of 6-APA with a suitable carboxylic acid chloride, such as this compound or its analogs, to introduce the desired side chain and form the target isoxazolyl penicillin. iaea.org This crucial reaction dictates the specific properties and antibacterial spectrum of the resulting antibiotic.
Table 2: Examples of Isoxazolyl Penicillins and Their Corresponding Acyl Chloride Precursors
| Isoxazolyl Penicillin | Acyl Chloride Precursor |
|---|---|
| Cloxacillin | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride |
| Dicloxacillin | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride |
| Flucloxacillin | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride |
| Oxacillin | 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid chloride |
This table showcases various isoxazole carbonyl chlorides used in the synthesis of different penicillin derivatives. organic-chemistry.orgiaea.org
Development of Derivatives for Further Academic Evaluation
The chemical reactivity of this compound makes it a highly valuable starting material, or synthon, for the development of a diverse range of derivatives intended for academic research. The acyl chloride group serves as a versatile functional handle for introducing various molecular fragments, leading to the creation of novel compounds with potentially interesting structural and functional properties. These derivatives are often synthesized to explore their utility as building blocks in more complex syntheses or to evaluate their biological activities.
Research in this area focuses on leveraging the 1,2-oxazole core, a heterocyclic motif known to be present in various biologically active compounds. joac.info The systematic modification of the C-4 position via the carbonyl chloride allows for the exploration of structure-activity relationships (SAR) and the development of compounds for specific applications in medicinal chemistry and materials science.
Synthesis of Amide and Peptide-like Derivatives
A primary route for derivatization involves the reaction of the carbonyl chloride with a wide array of primary and secondary amines to form stable amide bonds. This straightforward reaction is fundamental to creating libraries of novel compounds for academic screening. For instance, by reacting the acyl chloride with amino acids or their esters, researchers can synthesize peptide-like structures where the 5-phenyl-1,2-oxazole moiety acts as a constrained dipeptide isostere. beilstein-journals.org
These novel heterocyclic amino acid-like building blocks are of significant interest for their potential to be incorporated into peptide sequences, potentially altering their conformation and biological properties. beilstein-journals.org The resulting derivatives are rigorously characterized using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁵N), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction to unambiguously confirm their structures. beilstein-journals.org
Elaboration into Complex Heterocyclic Systems
Beyond simple amide formation, the reactivity of the oxazole scaffold can be exploited to construct more complex, fused heterocyclic systems. For example, derivatives of 1,3-oxazole-5-sulfonyl chlorides, which share a similar reactive site, have been used to synthesize novel annulated beilstein-journals.orgebi.ac.ukoxazolo[5,4-d]pyrimidine derivatives. growingscience.com This type of synthetic strategy involves reacting the oxazole derivative with other heterocyclic amines, such as 1H-pyrazol-5-amines, leading to complex cyclization reactions that can include molecular rearrangements like the Smiles rearrangement. growingscience.com The resulting tricyclic compounds represent a significant structural departure from the starting material and are synthesized for evaluation in various academic research programs.
Evaluation as Bioactive Agents
A significant driver for the synthesis of 5-phenyl-1,2-oxazole derivatives is the evaluation of their potential as bioactive agents. Academic studies have designed and synthesized series of related oxazole compounds to test their inhibitory activity against various enzymes.
Enzyme Inhibition: Phenyl oxazole derivatives have been designed and synthesized as potential inhibitors for enzymes like acetyl-CoA carboxylase (ACC) and phosphodiesterase type 4 (PDE4). ebi.ac.uktandfonline.com In these studies, a library of compounds is typically created by varying the substituents on the phenyl ring or the nature of the group attached to the carbonyl function. The synthesized compounds are then subjected to in vitro enzyme assays to determine their inhibitory potency, often expressed as an IC₅₀ value. ebi.ac.uktandfonline.com
Antimicrobial and Cytotoxic Screening: Newly synthesized oxazole derivatives are also frequently evaluated for their antimicrobial and cytotoxic effects. researchgate.netresearchgate.net These academic evaluations aim to discover new chemical entities with potential therapeutic applications. For example, various N-acyl-α-amino ketones and 5-aryl-1,3-oxazoles have been synthesized and tested against different bacterial and fungal strains. researchgate.net
The research findings from these academic evaluations are crucial for building a deeper understanding of the chemical and biological properties of the 5-phenyl-1,2-oxazole scaffold.
Research Findings on Representative Derivatives
The following table summarizes findings from academic studies on derivatives conceptually related to this compound, highlighting the diversity of applications being explored.
| Derivative Class | Focus of Academic Evaluation | Key Research Findings | Citation |
|---|---|---|---|
| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Development of novel amino acid-like building blocks for peptide synthesis. | An efficient and convenient synthesis was developed. The structures of the novel chiral 1,2-oxazole derivatives were unambiguously confirmed using extensive NMR spectroscopy and single-crystal X-ray diffraction. | beilstein-journals.org |
| 4-Phenoxy-phenyl isoxazoles | Inhibition of acetyl-CoA carboxylase (ACC) for potential antitumor applications. | Compound 6g (N-(1-(3-(4-(4-(Cyclopropylmethoxy)phenoxy)phenyl)isoxazol-5-yl)ethyl)acetamide) was identified as a potent ACC inhibitor with an IC₅₀ value of 99.8 nM. Mechanistic studies suggested it decreased malonyl-CoA levels and induced apoptosis in cancer cells. | tandfonline.com |
| 4-Phenyl-2-oxazole derivatives | Inhibition of phosphodiesterase type 4 (PDE4) for potential anti-inflammatory applications. | Synthesized compounds showed considerable inhibitory activity against PDE4B. Docking studies suggested that introducing a methoxy (B1213986) group on the phenyl ring enhanced interaction with the enzyme's metal-binding domain. | ebi.ac.uk |
| beilstein-journals.orgebi.ac.ukOxazolo[5,4-d]pyrimidines | Exploration of novel synthetic methodologies for fused heterocyclic systems. | A reaction sequence involving the Smiles rearrangement was established for the synthesis of these tricyclic compounds from 1,3-oxazole-5-sulfonyl chloride precursors and aminoazoles. | growingscience.com |
| 5-Aryl-4-methyl-2-[4-(phenylsulfonyl)phenyl]oxazoles | Screening for antimicrobial and antibiofilm activity. | A series of 49 compounds, including oxazole derivatives, were evaluated. Some compounds showed promising antimicrobial and antibiofilm activity, which was found to be dependent on their chemical structure and lipophilicity. | researchgate.net |
Mechanistic and Theoretical Investigations of 5 Phenyl 1,2 Oxazole 4 Carbonyl Chloride Reactions
Computational Chemistry Approaches for Reaction Pathway Elucidation
Computational chemistry offers a powerful lens through which the intricate details of chemical reactions can be explored at the molecular level. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and predict the most likely pathways. These theoretical examinations are often conducted in concert with experimental studies to provide a comprehensive understanding of the reaction dynamics.
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure and reactivity of organic molecules. DFT calculations are instrumental in elucidating the mechanisms of complex reactions involving isoxazole (B147169) derivatives by providing valuable data on the geometries and energies of reactants, transition states, and products.
Theoretical studies on the photochemical transformation of isoxazoles, such as 3,5-dimethylisoxazole (B1293586), have been conducted using methods like the complete active space self-consistent field (CASSCF) and multi-state complete active space second-order perturbation theory (MS-CASPT2). These calculations help to map out the potential energy surfaces of the ground and excited states, revealing the intricate pathways of photoisomerization. nih.gov For instance, the mechanisms of photochemical transformations of 3,5-dimethylisoxazole in its first singlet excited state have been determined using CASSCF and MP2-CAS methods, identifying various reaction pathways. nih.gov
In the context of cycloaddition reactions, which are fundamental to the synthesis of the isoxazole ring, DFT calculations have been employed to explore the regioselectivity and molecular mechanisms. For example, the [3+2] cycloaddition reaction between nitrile N-oxides and alkenes to form 2-isoxazolines has been studied using the wb97xd/6-311+G(d) (PCM) level of theory. These studies help in understanding the thermodynamic and kinetic factors that govern the formation of specific isomers. mdpi.com Furthermore, DFT has been used to investigate the dissociation chemistry of deprotonated isoxazole and its derivatives under collision-induced dissociation (CID) conditions, providing detailed atomic-level mechanisms of fragmentation. bohrium.com
While specific DFT studies on 5-Phenyl-1,2-oxazole-4-carbonyl chloride are not extensively documented, the principles derived from computational analyses of related phenylisoxazole and benzoisoxazole derivatives are highly relevant. researchgate.netresearchgate.net DFT calculations on such systems, often at the B3LYP/6-311 level of theory, have been used to correlate calculated structural parameters with experimental data from X-ray crystallography, providing confidence in the theoretical models. researchgate.net These computational approaches can predict various molecular properties, including bond lengths, bond angles, dipole moments, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the reactivity of the molecule. researchgate.netacu.edu.in
Table 1: Representative Theoretical Methods in Isoxazole Reaction Studies
| Computational Method | Application | Reference |
| CASSCF/MP2-CAS | Photochemical isomerization of 3,5-dimethylisoxazole | nih.gov |
| DFT (wb97xd/6-311+G(d)) | [3+2] Cycloaddition for 2-isoxazoline formation | mdpi.com |
| DFT (B3LYP/6-31+G*) | Collision-induced dissociation of deprotonated isoxazoles | bohrium.com |
| DFT (B3LYP/6-311) | Structural and electronic properties of phenylisoxazole derivatives | researchgate.net |
Understanding Reaction Selectivity and Stereochemical Control
Achieving high levels of selectivity—chemo-, regio-, and stereoselectivity—is a primary goal in organic synthesis. For reactions involving this compound and related isoxazoles, computational studies play a vital role in predicting and explaining the observed selectivity.
The regioselectivity of [3+2] cycloaddition reactions to form isoxazoles is a classic problem that can be addressed through computational chemistry. researchgate.net By calculating the activation energies for the different possible pathways leading to various regioisomers, the experimentally observed product distribution can often be rationalized. researchgate.net For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles from nitrile oxides and β-dicarbonyl compounds, controlling the reaction conditions is key to achieving the desired selectivity over competing reactions like O-imidoylation. nih.gov Theoretical models can help to understand the subtle energetic differences that dictate the reaction outcome.
Stereochemical control is also of paramount importance, particularly when chiral centers are being formed. While the reactions of the achiral this compound itself may not directly involve the creation of stereocenters at the isoxazole ring, its derivatization reactions can. Theoretical modeling can be used to design chiral auxiliaries or catalysts that can effectively control the stereochemical outcome of subsequent transformations.
Elucidation of Intermediate Species in Isoxazole Transformations (e.g., Nitrile Ylides)
Many reactions of isoxazoles proceed through transient intermediates that are difficult to detect experimentally. Computational chemistry provides a means to study these elusive species. Nitrile ylides are a prominent class of intermediates in the thermal and photochemical transformations of isoxazoles. nih.gov
Theoretical calculations have been instrumental in characterizing the structure and reactivity of nitrile ylides. For example, in the photoisomerization of 3,5-dimethylisoxazole to 2,5-dimethyloxazole, a fleeting acetyl nitrile ylide intermediate has been proposed. nih.gov Computational studies can model the geometry and electronic structure of this intermediate, as well as the energy barrier for its subsequent cyclization to the oxazole (B20620) product. The theoretical findings suggest that while a direct photoisomerization path might be more favorable, the pathway involving the nitrile ylide is energetically feasible, explaining its experimental detection. nih.gov
The formation of nitrile ylides is not limited to photochemical reactions. They are also key intermediates in various synthetic routes to other heterocyclic systems. bohrium.com Understanding the factors that influence the formation and fate of these reactive intermediates is crucial for controlling the outcome of isoxazole transformations.
Table 2: Key Intermediates in Isoxazole Chemistry
| Intermediate | Formation Context | Investigational Method | Reference |
| Nitrile Ylide | Photoisomerization of isoxazoles | Computational Chemistry (CASSCF) | nih.gov |
| Nitrile Oxide | [3+2] Cycloaddition reactions | In situ generation and trapping | mdpi.com |
| 2H-Azirine | Photoproduct of isoxazole irradiation | Low-temperature matrix isolation IR | nih.gov |
| Ketenimine | Photoproduct of isoxazole irradiation | Low-temperature matrix isolation IR | nih.gov |
Advanced Analytical Techniques in the Characterization of 5 Phenyl 1,2 Oxazole 4 Carbonyl Chloride and Its Derivatives
Spectroscopic Methods for Structural Assignment
Spectroscopic methods are indispensable for the detailed structural analysis of 5-Phenyl-1,2-oxazole-4-carbonyl chloride, providing insights into its molecular framework, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound and its derivatives.
In the ¹H NMR spectrum of related 5-phenyl-1,2-oxazole derivatives, the protons of the phenyl group typically appear as multiplets in the aromatic region, generally between δ 7.40 and δ 8.10 ppm. The exact chemical shifts and splitting patterns depend on the substitution on the phenyl ring and the electronic environment of the oxazole (B20620) ring. For instance, in 2-(4-Chloro phenyl)-5-phenyl oxazole, the phenyl protons are observed as multiplets between 7.38 and 8.06 ppm. rsc.org The methine proton of the 1,2-oxazole ring in a similar derivative, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, appears as a singlet at approximately δ 8.46 ppm. beilstein-journals.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the acid chloride is expected to resonate significantly downfield. The carbons of the oxazole ring in derivatives typically show characteristic signals; for example, in methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the C-4, C-3, and C-5 carbons of the oxazole ring appear at δ 108.3, 150.2, and 179.5 ppm, respectively. beilstein-journals.org The phenyl carbons would exhibit signals in the aromatic region, typically between δ 125 and 135 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Isoxazole (B147169) Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-(4-Chloro phenyl)-5-phenyl oxazole | 7.38-8.06 (m, aromatic protons) | 124.0, 124.7, 126.3, 127.9, 128.2, 129.0, 129.4, 129.6, 136.8, 151.3, 160.6 | rsc.org |
| Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate | 8.46 (s, 1H, oxazole-H), 1.47 (s, 9H, Boc-CH₃) | 108.3 (C-4), 150.2 (C-3), 179.5 (C-5) | beilstein-journals.org |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption band would be due to the carbonyl (C=O) stretching of the acid chloride group. This band is typically observed in the region of 1770–1810 cm⁻¹. The exact position of this band can be influenced by conjugation with the oxazole ring.
Other significant vibrational bands would include those corresponding to the C=N stretching of the oxazole ring, typically found between 1590 and 1648 cm⁻¹. The C–O–C stretching of the oxazole ring is expected to appear in the 1274–1288 cm⁻¹ region. The aromatic C-H stretching vibrations of the phenyl group are anticipated above 3000 cm⁻¹, while the C-Cl stretching of the carbonyl chloride would be observed in the fingerprint region, typically between 724 and 758 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound Based on Analogous Compounds
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=O Stretch (Carbonyl Chloride) | 1770–1810 | |
| C=N Stretch (Oxazole Ring) | 1590–1648 | |
| C–O–C Stretch (Oxazole Ring) | 1274–1288 | |
| Aromatic C-H Stretch | >3000 | rsc.org |
| C–Cl Stretch | 724–758 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is essential for confirming the molecular formula of a newly synthesized compound. For a related compound, 2-(4-Chloro phenyl)-5-phenyl oxazole, the calculated mass was found to be in excellent agreement with the experimentally determined mass, confirming its elemental composition. rsc.org
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) and Chemical Ionization (CI) are common ionization techniques used in mass spectrometry. EI is a hard ionization technique that leads to extensive fragmentation, providing a characteristic fragmentation pattern that can be used for structural elucidation. For this compound, the molecular ion peak would be expected, followed by fragmentation peaks corresponding to the loss of the chlorine atom, the carbonyl group, and fragmentation of the phenyl and oxazole rings. A common fragment would be the phenyl cation at m/z 77.
Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺), which helps in the unambiguous determination of the molecular weight.
Table 3: Predicted Mass Spectrometric Fragments for this compound
| m/z | Possible Fragment Ion |
|---|---|
| 207.61 | [M]⁺ (Molecular Ion) |
| 172.11 | [M–Cl]⁺ |
| 144.11 | [M–COCl]⁺ |
| 77.04 | [C₆H₅]⁺ (Phenyl cation) |
Chromatographic and Separation Techniques
Chromatographic techniques are vital for the purification and purity assessment of this compound and its derivatives. Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a reaction and as a preliminary check of purity. Column chromatography, using silica (B1680970) gel as the stationary phase, is a standard method for the purification of isoxazole derivatives. rsc.org The choice of eluent is critical for achieving good separation and is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. High-Performance Liquid Chromatography (HPLC) can be employed for the final purity analysis and for the separation of closely related derivatives.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions and the preliminary assessment of product purity. researchgate.netanalyticaltoxicology.com It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a liquid mobile phase. researchgate.net For compounds like this compound, TLC is used to track the conversion of starting materials to the desired product.
In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative polarity of the compounds determines their retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A non-polar compound will travel further up the plate (higher Rf) in a given solvent system than a more polar compound.
Purity is assessed by observing the number of spots that appear for a given sample. A pure compound should ideally present as a single spot. The presence of multiple spots indicates impurities. Visualization is commonly achieved under UV light (254 nm), where UV-active compounds like phenyl-substituted oxazoles appear as dark spots on a fluorescent background. epfl.ch Chemical stains can also be used for visualization. epfl.ch
Table 1: Representative TLC Data for Monitoring a Reaction This table illustrates a hypothetical reaction where starting material A reacts with starting material B to form product C (a derivative of this compound).
| Time Point | Spot Observed (Compound) | Rf Value | Observation Notes |
|---|---|---|---|
| T = 0 hr | Starting Material A | 0.65 | Intense spot for starting material A. |
| Starting Material B | 0.20 | Intense spot for starting material B. | |
| T = 2 hr | Starting Material A | 0.65 | Spot intensity has decreased. |
| Starting Material B | 0.20 | Spot intensity has decreased. | |
| Product C | 0.45 | New spot appears, indicating product formation. | |
| T = 4 hr (Reaction Complete) | Product C | 0.45 | Intense, single spot. Starting material spots are absent. |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that provides high-resolution separation and quantitative purity analysis of compounds. epa.gov It is far more powerful and sensitive than TLC for determining the purity of substances like this compound and its derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of organic molecules. nih.gov
In RP-HPLC, the sample is injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is pumped through the column. nih.govpensoft.net Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column and thus have a longer retention time (Rt). A UV detector is commonly used to detect the compounds as they elute from the column, generating a chromatogram where each peak corresponds to a different component. epa.govpensoft.net
The purity of the sample is determined by calculating the peak area percentage. The area of the main peak corresponding to the target compound is divided by the total area of all peaks in the chromatogram. For a high-purity sample, the main peak should account for the vast majority of the total peak area (e.g., >98%).
Table 2: Typical HPLC Purity Analysis Data This table represents a hypothetical HPLC analysis for a purified derivative of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.15 | 15,430 | 0.28 | Impurity 1 |
| 2 | 3.78 | 5,498,120 | 99.55 | Main Compound |
| 3 | 4.52 | 9,350 | 0.17 | Impurity 2 |
| Total | - | 5,522,900 | 100.00 | - |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
The technique involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com
Structural data from related compounds, such as (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate (B77799) and 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, confirm the planarity of the isoxazole ring and provide precise measurements of the bond lengths and angles within the heterocyclic system. beilstein-journals.orgnih.gov This information is crucial for understanding the molecule's reactivity and interactions.
Table 3: Crystallographic Data for a Related Isoxazole Derivative Data for (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, a compound containing a substituted 1,2-oxazole ring. beilstein-journals.orgnih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C12H15F3N2O5 |
| Formula Weight | 340.26 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 10.3722(2) |
| b (Å) | 10.7410(3) |
| c (Å) | 13.6231(4) |
| β (°) | 106.635(2) |
| Volume (Å3) | 1454.01(7) |
| Z (Molecules/unit cell) | 4 |
Future Research Directions and Emerging Synthetic Opportunities for 5 Phenyl 1,2 Oxazole 4 Carbonyl Chloride
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of isoxazole-4-carbonyl chlorides often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The future of synthesizing 5-Phenyl-1,2-oxazole-4-carbonyl chloride and its analogs lies in the development of more efficient, sustainable, and environmentally benign methodologies.
Key Research Thrusts:
One-Pot and Tandem Reactions: Designing one-pot syntheses that combine multiple reaction steps without the isolation of intermediates can significantly improve efficiency and reduce waste. Future work could focus on developing tandem reactions that start from simple, readily available precursors to construct the 5-phenylisoxazole (B86612) core and introduce the carbonyl chloride functionality in a single, streamlined process.
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. For the synthesis of this compound, this includes the use of greener solvents (e.g., water, ionic liquids, or deep eutectic solvents), and the replacement of toxic reagents with more environmentally friendly alternatives. mdpi.com For instance, ultrasound-assisted synthesis has emerged as a promising green technique for preparing isoxazole (B147169) derivatives, often leading to shorter reaction times and higher yields. mdpi.com
Catalytic Methods: The development of novel catalytic systems can offer more sustainable pathways. This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems to promote the key bond-forming reactions in the synthesis of the isoxazole ring. mdpi.com For example, amine-functionalized cellulose (B213188) has been investigated as a catalyst for the synthesis of isoxazol-5-one derivatives, highlighting the potential for bio-based catalysts. mdpi.com
| Synthetic Strategy | Key Advantages | Representative Catalyst/Condition |
| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective | Tandem cycloaddition/chlorination sequences |
| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, milder conditions | Ultrasonic irradiation in aqueous media |
| Biocatalysis | High selectivity, mild reaction conditions, renewable | Immobilized enzymes, whole-cell systems |
| Photoredox Catalysis | Use of visible light, access to unique reaction pathways | Organic dyes, iridium or ruthenium complexes |
Exploration of New Reactivity Modes and Catalytic Transformations
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl chloride group and the inherent chemical properties of the isoxazole ring. Future research will likely uncover new reactivity patterns and catalytic transformations, expanding its synthetic utility.
Emerging Areas of Investigation:
Transition Metal-Catalyzed Cross-Coupling Reactions: While the carbonyl chloride is a classic precursor for amides and esters, its participation in transition metal-catalyzed cross-coupling reactions is an area ripe for exploration. Developing conditions for Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the carbonyl chloride position could open up new avenues for creating complex molecules.
Ring-Opening and Rearrangement Reactions: The isoxazole ring can undergo various rearrangements and ring-opening reactions under thermal, photochemical, or catalytic conditions. Investigating these transformations for this compound could lead to the synthesis of other valuable heterocyclic systems.
Asymmetric Catalysis: The development of enantioselective transformations using the 5-Phenyl-1,2-oxazole-4-carbonyl framework as a substrate is a significant challenge. Future research could focus on designing chiral catalysts that can control the stereochemistry of reactions involving this building block, leading to the synthesis of enantiopure compounds with potential pharmaceutical applications. The catalytic asymmetric electrophilic functionalization of isoxazoles has been reported, suggesting the feasibility of this approach. researchgate.net
| Transformation Type | Potential Products | Catalytic System |
| Cross-Coupling Reactions | Ketones, alkynones, biaryls | Palladium, Nickel, or Copper catalysts |
| Ring Rearrangements | Pyrroles, oxazoles, and other heterocycles | Lewis acids, transition metals, photolysis |
| Asymmetric Reductions | Chiral alcohols | Chiral boranes, transition metal complexes with chiral ligands |
| C-H Functionalization | Substituted isoxazole derivatives | Rhodium, Ruthenium, or Palladium catalysts |
Design and Synthesis of Advanced Materials and Functional Molecules
The rigid, planar structure and the presence of multiple heteroatoms in the 5-Phenyl-1,2-oxazole-4-carbonyl framework make it an attractive scaffold for the design and synthesis of advanced materials and functional molecules with tailored properties.
Future Opportunities:
Conjugated Polymers and Organic Electronics: Incorporating the 5-phenylisoxazole unit into the backbone of conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-deficient nature of the isoxazole ring can be tuned to control the electronic properties of the resulting polymers.
Bioactive Molecules and Pharmaceuticals: The isoxazole core is a well-established pharmacophore found in numerous approved drugs. This compound serves as a versatile starting material for the synthesis of new libraries of compounds to be screened for various biological activities, including antibacterial, and anti-inflammatory properties. nih.govnih.gov The phenyl substitution offers a site for further functionalization to optimize biological activity and pharmacokinetic properties.
Functional Dyes and Probes: The chromophoric nature of the phenylisoxazole system can be exploited to develop novel fluorescent dyes and probes for biological imaging and sensing applications. The carbonyl chloride group provides a convenient handle for attaching these molecules to biomolecules or other substrates.
| Application Area | Desired Properties | Potential Molecular Design |
| Organic Electronics | High charge carrier mobility, tunable bandgap | Copolymers with electron-rich units |
| Pharmaceuticals | High potency and selectivity, good ADME properties | Derivatives with diverse substituents on the phenyl ring |
| Fluorescent Probes | High quantum yield, sensitivity to specific analytes | Conjugation with recognition moieties |
| Liquid Crystals | Mesophase stability over a wide temperature range | Incorporation into calamitic or discotic structures |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-phenyl-1,2-oxazole-4-carbonyl chloride, and how are reaction conditions optimized?
- Methodology : A common approach involves cyclization of precursors such as ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using reagents like Lawesson’s reagent, followed by oxidative chlorination with agents such as thionyl chloride (SOCl₂). Reaction conditions (e.g., microwave irradiation at 700 W for 5 minutes) can significantly improve yield and reduce side products . Triethylamine is often used as a base to neutralize HCl generated during acyl chloride formation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and oxazole ring vibrations.
- LCMS/HRMS : Verify molecular ion peaks (e.g., m/z 268 [M+H]⁺ for analogous oxadiazole derivatives) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and oxazole carbons .
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
Q. How can researchers mitigate side reactions during acylation or coupling reactions involving this compound?
- Methodology :
- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride.
- Add reagents slowly to control exothermic reactions.
- Purify intermediates via recrystallization (e.g., pet-ether) or column chromatography to remove unreacted starting materials .
Q. What are the recommended storage conditions to maintain stability?
- Methodology : Store under inert gas (argon) at –20°C in airtight, amber vials to prevent moisture absorption and photodegradation. Desiccants (e.g., silica gel) should be used in storage containers .
Advanced Research Questions
Q. How can computational tools (e.g., SHELX, WinGX) aid in structural analysis of derivatives?
- Methodology :
- SHELXL : Refine single-crystal X-ray diffraction data to resolve bond lengths/angles and anisotropic displacement parameters. Validate structures using R-factor convergence (<5%) .
- WinGX/ORTEP : Visualize molecular geometry and packing interactions. Generate publication-quality ellipsoid diagrams for crystallographic reports .
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives of this compound?
- Methodology :
- Perform dose-response assays (e.g., IC₅₀ values) across multiple cell lines (e.g., HT29 colon cancer, SNB-75 CNS cancer) to identify selectivity patterns.
- Use SAR studies to correlate substituent effects (e.g., 4-methylpiperidine groups enhance renal cancer inhibition to GP 9.28%) .
- Validate mechanisms via kinase profiling or apoptosis assays to rule off-target effects .
Q. How can synthetic yields be improved for large-scale applications without compromising purity?
- Methodology :
- Optimize stoichiometry (e.g., 1.2 equivalents of SOCl₂) and reaction time (4–6 hours under reflux).
- Employ flow chemistry for better heat management and scalability.
- Use preparative HPLC for high-purity isolation (>95%) .
Q. What experimental designs address the hygroscopicity and reactivity challenges of this acyl chloride?
- Methodology :
- Conduct reactions in gloveboxes with <1% humidity.
- Use Schlenk techniques for moisture-sensitive steps.
- Replace traditional workup (ice-water quenching) with freeze-drying for hygroscopic intermediates .
Q. How do electronic effects of substituents on the phenyl ring influence reactivity in nucleophilic acyl substitutions?
- Methodology :
- Perform DFT calculations to map electron density (e.g., meta-substituents reduce electrophilicity at the carbonyl carbon).
- Compare reaction rates using Hammett plots (σ values) with electron-withdrawing/donating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
